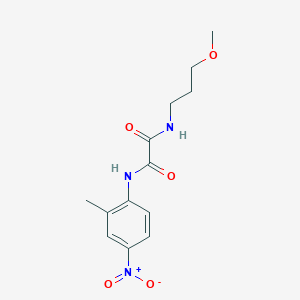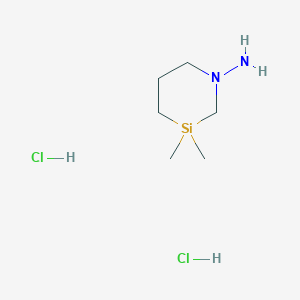
3,3-Dimethyl-1,3-azasilinan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,3-azasilinan-1-amine;dihydrochloride is a synthetic compound . It is sold as a dietary supplement used for attention deficit-hyperactive disorder (ADHD), weight loss, improving athletic performance, and body building . It was originally used as a nasal decongestant .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1,3-azasilinan-1-amine;dihydrochloride is represented by the Inchi Code:1S/C6H16N2Si.2ClH/c1-9(2)5-3-4-8(7)6-9;;/h3-7H2,1-2H3;2*1H . The molecular weight of the compound is 217.21 .
Aplicaciones Científicas De Investigación
Synthesis and Conformational Studies
One notable study in the field of organosilicon chemistry is the synthesis and investigation of the conformational properties of 1,3-dimethyl-3-phenyl-1,3-azasilinane. Researchers synthesized dimethyl-3-phenyl-1,3-azasilinane and examined its conformational behavior through low-temperature NMR spectroscopy and quantum chemical calculations, revealing an equilibrium mixture of chair conformers and determining the barrier to ring inversion (Shainyan, Kirpichenko, Kleinpeter, & Russian Federation, 2012).
Chemical Reactions and Mechanisms
The chemistry of 3,3-dimethyl-1,3-azasilinan derivatives extends into various reaction mechanisms and product formations. For example, the reactivity of chloroiron(III) Schiff base complexes with superoxide ion in dimethyl sulfoxide was explored, leading to the formation of μ-oxo dimers, showcasing the diverse reactivity of compounds related to 3,3-dimethyl-1,3-azasilinan in the presence of superoxide ions (Matsushita, Kono, Nishino, & Shono, 1982).
Organosilicon-mediated Regioselective Acetylation
In carbohydrate chemistry, organosilicon-mediated regioselective acetylation has been demonstrated, where compounds similar to 3,3-dimethyl-1,3-azasilinan have been used to achieve high regioselectivity in protecting vicinal- and 1,3-diols. This method represents an innovative approach to carbohydrate modification, highlighting the versatility of organosilicon compounds in synthetic organic chemistry (Zhou, Ramström, & Dong, 2012).
Synthesis of Fluorescent pH Sensors
Another application is found in the development of fluorescent pH sensors, where a mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dye with a (p-dimethylamino)styryl group was synthesized. Upon protonation, this dye exhibited a dramatic increase in fluorescence intensity, demonstrating its potential as a pH probe (Jiang et al., 2015).
Library Generation through Alkylation and Ring Closure
Furthermore, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to 3,3-dimethyl-1,3-azasilinan, served as a versatile starting material in alkylation and ring closure reactions to generate a structurally diverse compound library. This demonstrates the utility of 3,3-dimethyl-1,3-azasilinan derivatives in synthetic strategies for creating new molecular architectures (Roman, 2013).
Safety And Hazards
1,3-DMAA, a related compound, is considered likely unsafe when taken by mouth . It might increase the chance of serious side effects such as rapid heartbeat, increased blood pressure, and increased risk of heart attack or stroke . There have been several reports of dangerous side effects including stroke, a condition called lactic acidosis, heart attack, liver injury, and death in people who have taken 1,3-DMAA .
Propiedades
IUPAC Name |
3,3-dimethyl-1,3-azasilinan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2Si.2ClH/c1-9(2)5-3-4-8(7)6-9;;/h3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCOYCRGXPOOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCN(C1)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1,3-azasilinan-1-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)
![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)
![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)
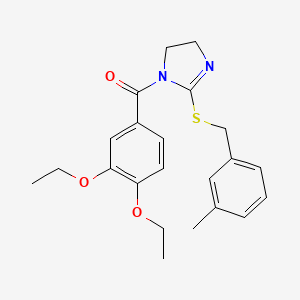
![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)

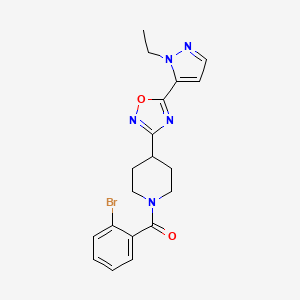
![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)
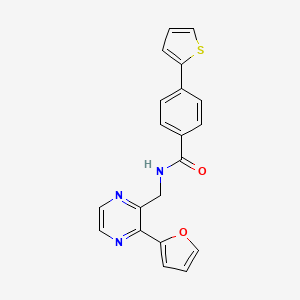
![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)
